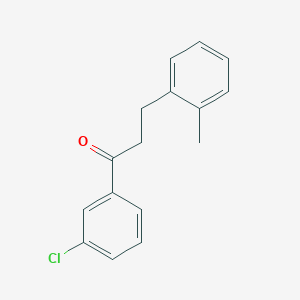
3'-Chloro-3-(2-methylphenyl)propiophenone
Descripción general
Descripción
3’-Chloro-3-(2-methylphenyl)propiophenone is an organic compound that is commonly used as an intermediate in the synthesis of pharmaceutical drugs and organic compounds. It has a linear formula of ClC6H4COC2H5, a CAS number of 34841-35-5, and a molecular weight of 168.62 .
Synthesis Analysis
3’-Chloro-3-(2-methylphenyl)propiophenone can be synthesized through various methods. One such method involves the phenylation of 3′-chloropropiophenone, which is influenced by solvents and temperature . Another method involves the use of phenylacetone and chlorine gas Cl2 as raw materials, aluminium trichloride as a catalyst, and 1,2-ethylene dichloride as a solvent .Molecular Structure Analysis
The molecular structure of 3’-Chloro-3-(2-methylphenyl)propiophenone is characterized by a chlorine atom attached to a benzene ring, which is further connected to a propiophenone group .Chemical Reactions Analysis
The chemical reactions involving 3’-Chloro-3-(2-methylphenyl)propiophenone are complex and can be influenced by various factors. For instance, the yield and enantioselectivity of its phenylation can be affected by the choice of solvents and temperature .Physical And Chemical Properties Analysis
3’-Chloro-3-(2-methylphenyl)propiophenone is a solid substance with a boiling point of 124 °C/14 mmHg and a melting point of 45-47 °C .Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
3'-Chloro-3-(2-methylphenyl)propiophenone has been employed as a key intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of indole derivatives, which have been evaluated for their anti-inflammatory and analgesic activities. These derivatives showed significant activity, indicating potential for further preclinical development as therapeutic agents (Abdellatif, Lamie, & Omar, 2016).
Catalysis and Chemical Reactions
The compound has also been a focus in catalysis research. For example, it has been used in asymmetric synthesis processes, where specific enzymes from microbial sources have shown high selectivity and activity towards producing chiral alcohols, which are valuable in the synthesis of antidepressant drugs. Such studies demonstrate the potential of using biocatalysts for achieving high enantioselectivity in the synthesis of important pharmaceutical intermediates (Choi et al., 2010).
Materials Science
In materials science, 3'-Chloro-3-(2-methylphenyl)propiophenone has been involved in the development of novel materials with specific properties. It has been utilized in the formation of benzoxazine polymers, which are known for their thermal and mechanical stability. These materials find applications in coatings, adhesives, and composites due to their excellent performance characteristics. The research highlighted the use of renewable resources to introduce benzoxazine functionality to aliphatic hydroxyl-bearing molecules or macromolecules, paving the way for sustainable materials (Trejo-Machin et al., 2017).
Environmental and Analytical Applications
Analytical applications of 3'-Chloro-3-(2-methylphenyl)propiophenone include its use in developing sensors and assays for detecting environmental pollutants. For instance, modified electrodes have been prepared for the electrochemical detection of phenolic compounds, demonstrating the compound's utility in environmental monitoring and analysis (Karimi-Maleh et al., 2019).
Mecanismo De Acción
The detailed reaction mechanism of 3-chloro-2-methyl-1-propene (a similar compound) with OH radical was investigated by employing highly accurate electronic structure calculations and kinetic modelling . Due to the unsaturated structure of 3-chloro-2-methyl-1-propene, it is highly reactive in the troposphere with OH radical .
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(17)11-14/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIMKZCIDSQENR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644018 | |
| Record name | 1-(3-Chlorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3-(2-methylphenyl)propiophenone | |
CAS RN |
898789-42-9 | |
| Record name | 1-(3-Chlorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



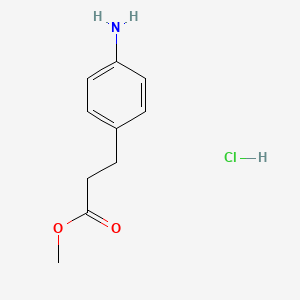
![N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine](/img/structure/B1613384.png)
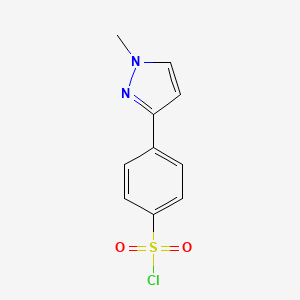
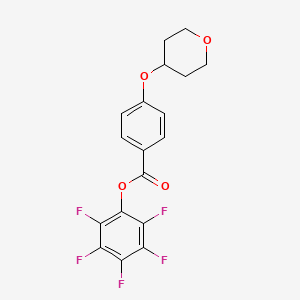
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;dihydrochloride](/img/structure/B1613387.png)
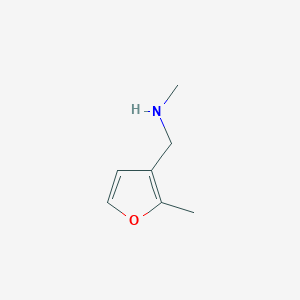
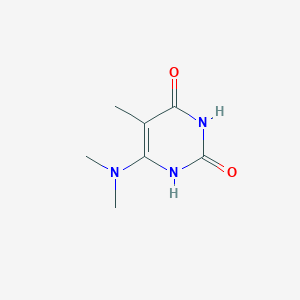
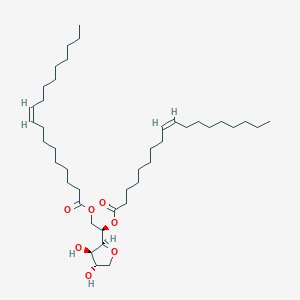
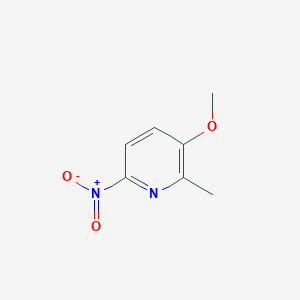
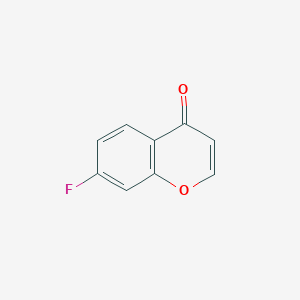

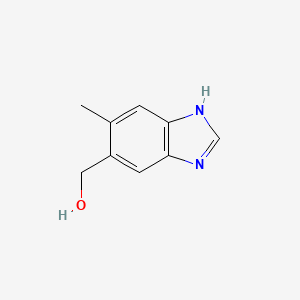

![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-3'-(trifluoromethyl)-](/img/structure/B1613398.png)